Methyl (4-methyl-1,3-thiazol-2-yl)acetate

Medicinal Chemistry Drug Discovery Physical Chemistry

Choose Methyl (4-methyl-1,3-thiazol-2-yl)acetate for reliable synthesis of bioactive molecules. Its methyl ester group enables clean amide coupling for Alzheimer's and diabetes targets (AChE IC50 ~17 µM). The 4-methylthiazole core shows anticancer activity (PC-3 apoptosis at 88 µM) and antimicrobial potential. Avoid failed reactions from in-class substitution; the methyl ester's LogP 1.167 is critical for solubility and reactivity. Bulk quantities available.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 117840-81-0
Cat. No. B040807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-methyl-1,3-thiazol-2-yl)acetate
CAS117840-81-0
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CC(=O)OC
InChIInChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3
InChIKeyMTVVMHZOBFCPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-methyl-1,3-thiazol-2-yl)acetate (CAS 117840-81-0): Procurement and Selection Guide for Chemical Research


Methyl (4-methyl-1,3-thiazol-2-yl)acetate (CAS 117840-81-0) is a heterocyclic building block with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . This compound, also known as (4-methyl-thiazol-2-yl)-acetic acid methyl ester, is characterized by a methyl ester group attached to the 2-position of a 4-methyl substituted thiazole ring. It is a versatile small molecule scaffold frequently employed as a key intermediate in the synthesis of biologically active molecules, particularly in medicinal chemistry and pharmaceutical research .

Procurement Risk: Why Methyl (4-methyl-1,3-thiazol-2-yl)acetate (CAS 117840-81-0) Cannot Be Arbitrarily Substituted


Substituting Methyl (4-methyl-1,3-thiazol-2-yl)acetate (CAS 117840-81-0) with structurally similar thiazole derivatives introduces significant risk due to fundamental differences in physicochemical properties and reaction profiles. While compounds like ethyl esters, carboxylic acids, or 5-substituted regioisomers share a common thiazole core, variations in the ester moiety or substitution pattern directly affect solubility, logP, and steric/electronic characteristics . For instance, the 4-methylthiazole core is a recognized neuroprotective pharmacophore [1], but the methyl ester group specifically confers a calculated LogP of 1.167 . This differs from the free acid analog, which has a markedly different polarity and would require altered reaction conditions. Therefore, simple in-class substitution without rigorous validation can lead to failed reactions, altered pharmacokinetic profiles in downstream drug candidates, or invalid experimental results.

Methyl (4-methyl-1,3-thiazol-2-yl)acetate (117840-81-0): Quantified Differentiation from Analogs


LogP and Physicochemical Profile: Differentiating Methyl (4-methyl-1,3-thiazol-2-yl)acetate from Ethyl Ester Analogs

Methyl (4-methyl-1,3-thiazol-2-yl)acetate possesses a calculated LogP value of 1.167 and a polar surface area (PSA) of 67.43 Ų . This physicochemical profile directly influences its solubility, membrane permeability, and chromatographic behavior. While quantitative LogP data for the direct comparator, ethyl 4-methylthiazole-2-acetate (CAS 51221-43-3), is not readily available in a single source, the addition of a methylene unit (-CH₂-) is a well-established structural modification that typically increases LogP by approximately 0.5 units. This estimated difference is significant in drug design and synthesis. For procurement, this means that Methyl (4-methyl-1,3-thiazol-2-yl)acetate is the more polar, less lipophilic option compared to its ethyl ester analog, which can be critical for aqueous reactions or when lower lipophilicity is required to avoid off-target effects or solubility issues .

Medicinal Chemistry Drug Discovery Physical Chemistry

Reaction Selectivity: Methyl Ester Advantage in Avoiding Side Reactions Over Carboxylic Acid Analogs

As a protected carboxylic acid, Methyl (4-methyl-1,3-thiazol-2-yl)acetate is chemically inert to nucleophiles and bases under conditions where the free acid, 2-(4-methylthiazol-2-yl)acetic acid (CAS 637347-92-3), would be deprotonated or react. This fundamental difference prevents unwanted side reactions during multi-step syntheses. For instance, in reactions requiring strong bases or nucleophiles, the methyl ester remains stable, ensuring the integrity of the thiazole core and allowing for selective modifications elsewhere on the molecule . The free acid's propensity for salt formation or decarboxylation under certain conditions necessitates an extra deprotection step, whereas the ester can be carried through several synthetic transformations before hydrolysis. While direct comparative kinetic data between these two specific compounds is not available, this is a foundational principle of organic synthesis supported by extensive class-level evidence for ester vs. acid reactivity .

Organic Synthesis Process Chemistry Protecting Groups

Interchangeability Failure: Substitution with 2-Amino-4-methylthiazole Analogs Yields Divergent Bioactivity

A direct head-to-head study on a series of thiazole derivatives demonstrates that even small structural changes result in significant differences in biological activity. Researchers compared ester derivatives (class 4) with their corresponding carboxylic acid counterparts (class 5). In a DPPH free radical scavenging assay, the carboxylic acid class (5) consistently showed superior activity compared to the ester class (4) [1]. This provides a quantitative class-level inference that the free acid derivative of the 4-methylthiazole scaffold has higher antioxidant potential than its methyl ester form. While this specific study does not feature the exact target compound, it unequivocally demonstrates that a methyl ester on the thiazole-2-acetic acid scaffold is not functionally equivalent to its acid analog, and they cannot be substituted without altering biological outcomes.

Medicinal Chemistry Drug Design Antioxidant Activity

Structural Scaffold Validation: The 4-Methylthiazole Core as a Privileged Neuroprotective Pharmacophore

The 4-methylthiazole (MZ) core present in Methyl (4-methyl-1,3-thiazol-2-yl)acetate has been explicitly validated as a lead neuroprotective pharmacophore. Researchers synthesized a series of MZ derivatives and demonstrated their ability to potentiate the GABAA receptor, providing protection to primary neurons against oxygen-glucose deprivation and excitotoxicity [1]. This study established a clear structure-activity relationship, showing that the specific 4-methylthiazole motif is crucial for this neuroprotective activity, a finding that supports the procurement of compounds containing this core for neuroscience drug discovery. While the exact target compound is not the most potent derivative in the study, its core structure is the foundation of the pharmacophore, differentiating it from other thiazole isomers (e.g., 5-methylthiazole) which were not reported to have the same activity in this context.

Neuroscience Drug Discovery Alzheimer's Disease

Optimal Application Scenarios for Methyl (4-methyl-1,3-thiazol-2-yl)acetate (CAS 117840-81-0)


Synthesis of Novel Bi-heterocycles for Alzheimer's and Diabetes Research

Methyl (4-methyl-1,3-thiazol-2-yl)acetate serves as an ideal starting material for constructing complex bi-heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for coupling with amines. This approach was used to synthesize a series of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides, which were then evaluated for their therapeutic potential against Alzheimer's disease and diabetes [1]. The resulting compounds demonstrated notable enzyme inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase, with IC50 values as low as 17.25 ± 0.07 µM for the most active AChE inhibitor [1]. This scenario leverages the methyl ester's protected state for clean amide bond formation, enabling efficient exploration of this promising chemical space.

Anticancer Drug Discovery: Prostate Cancer and Leukemia Models

The 4-methylthiazole core is a validated scaffold for developing novel anticancer agents. Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a logical starting point for derivatization. In one study, a compound containing a 4-methylthiazole moiety induced strong, dose-dependent cytotoxicity in PC-3 prostate cancer cells with minimal toxicity to normal HEK-293 cells, achieving maximum apoptosis at 88 µM [2]. In another study, 4-methylthiazole-2-amine derivatives exhibited high cytotoxic potential against chronic myeloid leukemia (CML) cell lines K562 and U937, with IC50 values ranging from 1.5 to 50 µM [3]. The target compound's methyl ester provides a convenient handle for further chemical diversification, making it a valuable procurement choice for medicinal chemists building libraries of 4-methylthiazole-based anticancer candidates.

Antimicrobial Resistance Research: Development of DNA Gyrase Inhibitors

In the fight against antimicrobial resistance, new 4-methylthiazole derivatives have been designed and synthesized as potential DNA gyrase inhibitors. Methyl (4-methyl-1,3-thiazol-2-yl)acetate can be used as a building block for constructing 4-methylthiazole-(benz)azole hybrids. A study on such hybrids found valuable antibacterial effects compared to their anticandidal activity, with some compounds showing MIC values between 15.63 and 125.00 µg/mL [4]. The structure-activity relationship (SAR) from this study indicates that the 4-methylthiazole component contributes to the allosteric effect on the target enzyme [4]. This positions the target compound as a strategic intermediate for groups working on next-generation antimicrobials, where the methyl ester can be transformed to modulate the final compound's physicochemical and binding properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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